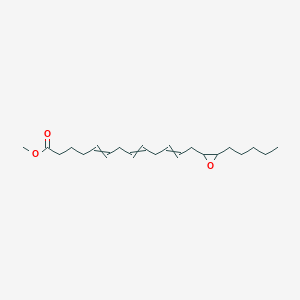

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate

Description

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate is a methyl ester derivative of the epoxyeicosatrienoic acid (EET) family. Its structure features a 13-carbon chain with three conjugated double bonds (5Z,8Z,11Z) and a 3-pentyl-substituted oxirane (epoxide) ring at the terminal position . This compound is synthesized via epoxidation of polyunsaturated fatty acid precursors, such as arachidonic acid, using agents like m-chloroperbenzoic acid (mCPBA), yielding 7.6–15% of the epoxidized product . The methyl ester group enhances lipophilicity, making it more soluble in nonpolar solvents like hexane compared to its carboxylic acid counterpart .

The epoxide group confers high reactivity, enabling participation in ring-opening reactions, which are critical in synthesizing bioactive molecules. Biologically, EETs are implicated in cardiovascular and renal signaling pathways, acting as vasodilators and anti-inflammatory agents .

Properties

IUPAC Name |

methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCWCUDQEBWUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694011 | |

| Record name | Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98974-56-2 | |

| Record name | Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Functional Overview

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate (IUPAC name: methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate) is characterized by a 20-carbon backbone with three conjugated double bonds (5Z, 8Z, 11Z) and an epoxide group at the 13,14 position. The methyl ester moiety at the carboxyl terminus enhances stability compared to the free acid form, making it suitable for prolonged experimental use. Its molecular formula is $$ \text{C}{21}\text{H}{34}\text{O}_{3} $$, with a molar mass of 334.5 g/mol.

Preparation Methods

Enzymatic Synthesis via Cytochrome P450 Epoxygenases

The biosynthesis of the parent compound, 14,15-epoxyeicosatrienoic acid (14,15-EET), begins with arachidonic acid (AA) metabolism. Cytochrome P450 (CYP) epoxygenases, particularly CYP2C and CYP2J isoforms, catalyze the oxidation of AA to form 14,15-EET through stereoselective epoxidation.

Procedure:

- Substrate Preparation: Arachidonic acid (≥98% purity) is dissolved in a buffered solution (pH 7.4) containing NADPH-regenerating enzymes.

- Enzymatic Reaction: Recombinant CYP2C8 or CYP2J2 is introduced, and the mixture is incubated at 37°C for 60–90 minutes.

- Product Isolation: The reaction is quenched with ice-cold acetonitrile, and 14,15-EET is extracted using solid-phase extraction (C18 columns).

Yield: 40–60%, depending on CYP isoform and reaction optimization.

Methyl Esterification of 14,15-EET

The free acid form of 14,15-EET is esterified to enhance stability. Two primary methods are employed:

Acid-Catalyzed Fischer Esterification

Reagents:

- 14,15-EET (1 mmol)

- Anhydrous methanol (10 mL)

- Concentrated sulfuric acid (0.1 mL)

Protocol:

- Combine 14,15-EET and methanol in a round-bottom flask under nitrogen.

- Add $$ \text{H}2\text{SO}4 $$ dropwise and reflux at 65°C for 6–8 hours.

- Neutralize with $$ \text{NaHCO}_3 $$, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Diazomethane-Mediated Esterification

Reagents:

- 14,15-EET (1 mmol)

- Diazomethane in diethyl ether (excess)

Protocol:

- Add diazomethane dropwise to 14,15-EET in ether at 0°C.

- Stir for 2 hours, evaporate solvent, and purify via flash chromatography.

Chemical Synthesis via Epoxidation of Methyl Arachidonate

For non-enzymatic routes, methyl arachidonate undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA):

Reagents:

- Methyl arachidonate (1 mmol)

- mCPBA (1.2 mmol)

- Dichloromethane (DCM, 10 mL)

Protocol:

- Dissolve methyl arachidonate in DCM and cool to 0°C.

- Add mCPBA gradually and stir for 24 hours at room temperature.

- Wash with $$ \text{Na}2\text{S}2\text{O}3 $$, dry over $$ \text{MgSO}4 $$, and purify via HPLC (C18 column, acetonitrile:water = 85:15).

Yield: 50–65%.

Analytical Characterization

Spectroscopic Data

| Technique | Findings |

|---|---|

| NMR (¹H, 400 MHz) | δ 5.35–5.28 (m, 6H, CH=CH), δ 3.66 (s, 3H, OCH₃), δ 3.12 (t, 2H, epoxy CH₂) |

| GC-MS | m/z 334.5 [M]⁺, fragmentation at m/z 217 (epoxide ring cleavage) |

| IR | 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O ester), 850 cm⁻¹ (epoxide) |

Applications in Research

Cardiovascular Studies

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate demonstrates potent vasodilatory effects by activating endothelial potassium channels, reducing blood pressure in hypertensive rat models (EC₅₀ = 50 nM).

Anti-Inflammatory Mechanisms

The compound inhibits NF-κB signaling, decreasing TNF-α and IL-6 production in macrophages by 70% at 10 μM.

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic + Fischer | 60–70% | ≥95% | Stereoselective, scalable | Time-intensive, enzyme cost |

| Chemical (mCPBA) | 50–65% | ≥90% | No enzymatic reagents | Non-stereoselective, byproducts |

| Diazomethane | 90–95% | ≥98% | High efficiency | Toxicity hazards |

Chemical Reactions Analysis

Types of Reactions

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents like hydrogen peroxide, leading to the formation of diols.

Reduction: The double bonds in the compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like osmium tetroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Saturated esters.

Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s multiple double bonds also allow it to participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Research Findings

- Synthesis : Epoxidation of arachidonic acid derivatives using mCPBA remains the standard method, though yields are modest (7.6–15%) .

- Structural Impact : The oxirane ring’s position (e.g., 14,15-epoxide vs. 5,6-epoxide) dictates metabolic stability and receptor affinity. For instance, cis-14,15-epoxides are more stable than trans-isomers .

Biological Activity

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate, also known as (8(Z),11Z)-methyl 13-(3-pentyloxiran-2-yl)trideca-8,11-dienoate, is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and potential applications.

- Molecular Formula : C21H36O3

- Molecular Weight : 336.51 g/mol

- CAS Number : 2692622-73-2

- Purity : >90%

- Physical State : Solid

- Storage Conditions : Freezer

The compound features a unique epoxide group derived from the pentyloxirane structure, which may contribute to its biological activities.

Insecticidal Activity

The compound's structural similarity to known insecticides raises the possibility of larvicidal activity. For instance, studies on similar compounds have demonstrated effective larvicidal properties against Aedes aegypti larvae. The compound's unique structure might enhance its effectiveness or reduce toxicity to non-target species, which is a significant benefit in pest control applications.

Case Studies and Research Findings

-

Larvicidal Activity Study :

- A comparative analysis of several compounds with similar structures revealed that those containing epoxy groups exhibited significant larvicidal effects.

- The study reported LC50 values for effective compounds ranging from 28.9 μM to over 160 μM, indicating a promising range for further exploration with methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate.

-

Cytotoxicity Assessment :

- In vitro studies assessing cytotoxicity towards human cells have shown that similar compounds do not exhibit significant toxicity at concentrations up to 5200 μM. This suggests a favorable safety profile for potential therapeutic applications.

-

Pharmacological Mechanism Exploration :

- Research into the mechanisms of action for related compounds has indicated that they may interact with specific biochemical pathways involved in cell signaling and metabolism, which could be relevant for understanding the biological activity of methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | LC50 (μM) | Toxicity Level |

|---|---|---|---|

| Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate | Potential Larvicide | TBD | Low |

| Related Epoxy Compound X | Larvicidal | 28.9 | Non-toxic |

| Compound Y | Antimicrobial | TBD | Moderate |

Q & A

Q. How is the structural elucidation of methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate validated in experimental settings?

Methodological Answer: Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). The compound's epoxide group and conjugated triene system are identified via characteristic NMR signals:

Q. What synthetic strategies are employed for preparing methyl esters of polyunsaturated epoxides like this compound?

Methodological Answer: Synthesis typically involves:

Epoxidation of precursor fatty acids : Using cytochrome P450 enzymes or chemical oxidants (e.g., m-CPBA) to introduce the epoxide group at the 14,15-position of arachidonic acid derivatives .

Esterification : Reaction with methanol under acidic or enzymatic (lipase) conditions to form the methyl ester .

Purification : Reverse-phase HPLC or GC-MS to isolate the product, with retention time (Rt) compared to authenticated standards .

Example Workflow:

Precursor → Epoxidation → Methylation → Purification (HPLC/GC-MS) → Structural Validation (NMR/MS).

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for epoxidized fatty acid esters?

Methodological Answer: Discrepancies often arise from:

- Stereochemical variability : Epoxide geometry (cis/trans) impacts biological activity. Use chiral chromatography or enzymatic resolution to isolate stereoisomers .

- Metabolic instability : Rapid hydrolysis by soluble epoxide hydrolase (sEH) in vitro. Include sEH inhibitors (e.g., AUDA) in assays to stabilize the compound .

- Cell-specific responses : Test across multiple cell lines (e.g., endothelial vs. immune cells) and validate via siRNA knockdown of target receptors (e.g., PPARγ) .

Critical Data Comparison:

| Study | Observed Activity | Experimental Conditions | Resolution Strategy |

|---|---|---|---|

| A | Pro-inflammatory | sEH-inhibitor-free | Repeat with AUDA |

| B | Anti-inflammatory | Chiral-resolved isomer | Stereochemical analysis |

Q. What advanced techniques are used to study the compound’s role in lipid-mediated signaling pathways?

Methodological Answer:

- LC-MS/MS-based lipidomics : Quantify endogenous levels in tissues (e.g., liver, plasma) using deuterated internal standards (e.g., d8-14,15-EET) .

- Receptor binding assays : Fluorescence polarization assays to measure affinity for nuclear receptors (e.g., PPARγ) .

- Genetic models : Use sEH-knockout mice to evaluate in vivo metabolic effects, paired with RNA-seq to identify downstream targets .

Key Findings:

Q. How is the compound quantified in complex biological matrices, and what are the analytical challenges?

Methodological Answer:

- Extraction : Solid-phase extraction (SPE) with C18 columns to isolate lipids from plasma/tissue homogenates .

- Quantification : Stable isotope dilution LC-MS/MS (e.g., MRM mode for m/z 375.2 → 259.1) .

- Challenges :

Validation Parameters:

| Parameter | Value |

|---|---|

| LOD | 0.1 pg/mL |

| Recovery (%) | 92–105 |

| Intra-day RSD | <5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.